molecular formula C9H8F3NO2S2 B1302475 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide CAS No. 263147-79-1

2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide

Cat. No. B1302475
CAS RN: 263147-79-1
M. Wt: 283.3 g/mol
InChI Key: QLZWOMZLTKOQLK-UHFFFAOYSA-N
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Description

2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide (TFMSE) is an organosulfur compound that has been used in a variety of scientific research applications. It is a versatile and useful compound that has been used in a wide range of experiments, from biochemical and physiological studies to organic synthesis.

Scientific Research Applications

Comprehensive Analysis of 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide Applications

Pharmaceutical Industry: This compound, like many sulfonyl derivatives, may be used in the synthesis of various pharmaceuticals. Sulfonyl compounds are known to be key intermediates in the creation of drugs due to their ability to act as sulfonylating agents. For example, they are involved in the synthesis of Sorafenib, an FDA-approved drug for liver cancer treatment .

Agrochemical Industry: Sulfonyl derivatives are also utilized in the agrochemical industry. They serve as protective agents for crops against pests and diseases. The trifluoromethyl group present in the compound could potentially enhance the effectiveness of such agrochemicals .

Material Science: In material science, sulfonyl compounds contribute to the development of functional materials due to their versatile chemical properties. They can be used as building blocks for creating new materials with desired characteristics .

Organic Synthesis: Sulfonyl groups are pivotal in organic synthesis, acting as versatile building blocks for constructing complex molecules through various bond-forming reactions such as S–S, N–S, and C–S bonds .

Medicinal Chemistry: In medicinal chemistry, sulfones, a class of molecules that include sulfonyl compounds, are present in target molecules of importance. They play a fundamental role in the development of novel synthetic methodologies for creating C–C bonds .

Radical Cyclization: Sulfonyl hydrazides, which are related to sulfonyl compounds, are used in radical cyclization of alkenes as radical precursors. This indicates that our compound could potentially be applied in similar radical-based synthetic processes .

Photocatalytic Applications: Recent advances show that sulfonylation reactions can be photoinduced under visible light or ultraviolet irradiation. This suggests potential applications of our compound in photocatalytic processes .

Polymer Chemistry: Finally, sulfones are used as synthetic intermediates in polymer chemistry. Molecules bearing a sulfone unit have found applications in creating polymers with specific properties .

Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group Containing Drugs Synthesis and applications of sodium sulfinates Recent Progress and Emerging Technologies towards a Sustainable… Applications of sulfonyl hydrazides in radical cyclization of alkenes… Beyond classical sulfone chemistry: metal- and photocatalytic… Recent advances in sulfonylation reactions using potassium/sodium… Recent Advances in the Synthesis of Sulfones - Thieme

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S2/c10-9(11,12)6-1-3-7(4-2-6)17(14,15)5-8(13)16/h1-4H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZWOMZLTKOQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372522
Record name 2-[[4-(TRIFLUOROMETHYL)PHENYL]SULPHONYL]ETHANETHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide

CAS RN

263147-79-1
Record name 2-[[4-(Trifluoromethyl)phenyl]sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263147-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(TRIFLUOROMETHYL)PHENYL]SULPHONYL]ETHANETHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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